molecular formula C8H10Cl2FNO B3166785 2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride CAS No. 914086-51-4

2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride

Cat. No.: B3166785
CAS No.: 914086-51-4
M. Wt: 226.07 g/mol
InChI Key: APYLEIPMEMWTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride” is an organic compound with the molecular formula C8H10Cl2FNO . It has a molecular weight of 226.08 . This compound is used in proteomics research .

Scientific Research Applications

  • Anti-dopaminergic Agents : Derivatives of 2-substituted benzyl-isopropoxy-fluorophenoxy-ethylamine, including 2-(3-Chloro-4-fluorophenoxy)ethylamine, have shown potential as anti-dopaminergic agents. They are useful in treating conditions like schizophrenia, dependency, and neurodegenerative disorders due to their neuroleptic, neuroprotective, and antiaddictive activities (Habernickel, 2003).

  • β1-adrenergic Receptor Antagonists : Derivatives of 2-(3-Chloro-4-fluorophenoxy)ethylamine have been prepared as potential antagonists of the β1-adrenergic receptor (beta-blockers). This research is significant for understanding the physico-chemical properties and pharmacokinetics of such compounds, crucial for new drug development (Tengler et al., 2013).

  • Dopamine Receptor Ligands : Studies have synthesized various derivatives of N-n-propyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine, a closely related compound, to explore their affinity for dopamine receptors. These derivatives have shown selectivity for D2 receptor sites, which is significant in the study of dopaminergic mechanisms in the brain (Claudi et al., 1992).

  • Chemical Capture Solvents : Ethylamine hydrochloride, related to 2-(3-Chloro-4-fluorophenoxy)ethylamine, has been found to form a new type of low-viscosity deep eutectic solvent with phenol. This solvent shows notable capacity for ammonia absorption, indicating its potential application in chemical capture processes (Jiang et al., 2020).

  • pH Sensitive Probes : Modifications of the 2-aminophenol group, which is structurally similar to 2-(3-Chloro-4-fluorophenoxy)ethylamine, have led to the development of pH-sensitive probes. These probes are useful in biochemistry and medicine for measuring intracellular pH (Rhee et al., 1995).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS includes information on handling, storage, and emergency procedures.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO.ClH/c9-7-5-6(12-4-3-11)1-2-8(7)10;/h1-2,5H,3-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYLEIPMEMWTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCN)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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